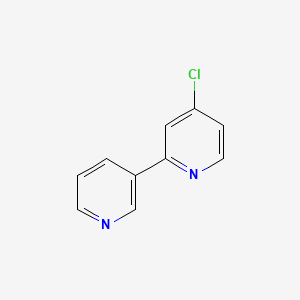

4-Chloro-2,3'-bipyridine

Description

BenchChem offers high-quality 4-Chloro-2,3'-bipyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,3'-bipyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClN2 |

|---|---|

Molecular Weight |

190.63 g/mol |

IUPAC Name |

4-chloro-2-pyridin-3-ylpyridine |

InChI |

InChI=1S/C10H7ClN2/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-7H |

InChI Key |

CDQMMWWCMQSUJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

4-Chloro-2,3'-bipyridine chemical structure and properties

This guide is structured as a high-level technical whitepaper designed for research scientists and medicinal chemists. It prioritizes mechanistic insight, experimental rigor, and actionable data.[1]

Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

4-Chloro-2,3'-bipyridine is a "privileged scaffold" in drug discovery, serving as a critical intermediate for synthesizing complex heteroaromatic systems.[1] Its value lies in its bifunctional nature : it possesses a biaryl core (mimicking the anabasine/nicotine skeleton) and a reactive chloro-substituent at the C4 position.[1] This structure allows for orthogonal functionalization—first constructing the bipyridine core via C2-selective coupling, followed by late-stage diversification at C4 via nucleophilic aromatic substitution (

This guide details the regioselective synthesis of this scaffold, its electronic properties, and its application in developing kinase inhibitors and nicotinic acetylcholine receptor (nAChR) ligands.[1]

Chemical Structure & Identity

The molecule consists of two pyridine rings connected via a single bond.[1] The nomenclature "2,3'-bipyridine" indicates the bond connects position 2 of the first ring (Ring A) to position 3 of the second ring (Ring B).[1] The "4-Chloro" designation places the halogen on Ring A, para to the ring nitrogen.[1]

| Property | Data |

| IUPAC Name | 4-Chloro-2-(pyridin-3-yl)pyridine |

| CAS Number | 31860-66-9 (Analogous/Isomer Ref) [1] |

| Molecular Formula | |

| Molecular Weight | 190.63 g/mol |

| SMILES | Clc1ccnc(c1)-c2cccnc2 |

| Key Feature | "Magic Chloro" effect (lipophilicity/metabolic stability modulation) [2] |

Electronic Properties[1]

-

Ring A (Chlorinated): The C4-position is electron-deficient due to the inductive effect of the adjacent nitrogen and the chlorine atom.[1] This makes it highly susceptible to nucleophilic attack (

).[1] -

Ring B (Unsubstituted): Acts as a stable heteroaryl substituent.[1] The N-atom lone pair can participate in hydrogen bonding or metal coordination.[1]

-

Basicity: The nitrogen in Ring A is less basic than in unsubstituted pyridine due to the electron-withdrawing Cl group.[1]

Synthesis Strategy: The Regioselectivity Challenge

The primary route to 4-Chloro-2,3'-bipyridine involves a Suzuki-Miyaura cross-coupling between 2,4-dichloropyridine and 3-pyridylboronic acid.[1]

The Challenge: 2,4-Dichloropyridine has two electrophilic sites (C2 and C4).[1] The Solution: Palladium-catalyzed oxidative addition occurs preferentially at the C2 position .[1] This is because the C2-Cl bond is more electron-deficient (closer to the electronegative nitrogen) and statistically more accessible for the catalyst in the absence of steric hindrance [3].[1]

Reaction Pathway Visualization[1]

Caption: Regioselective synthesis pathway favoring C2-coupling to yield the target 4-Chloro-2,3'-bipyridine scaffold.

Experimental Protocol: Synthesis & Functionalization

A. Synthesis of 4-Chloro-2,3'-bipyridine

Objective: Selective arylation of 2,4-dichloropyridine at the C2 position.[1]

-

Reagents:

-

Procedure:

-

Charge a reaction flask with 2,4-dichloropyridine, 3-pyridylboronic acid, and

under an inert atmosphere ( -

Add degassed DME and stir for 5 minutes.

-

Add the aqueous

solution.[1] -

Heat the mixture to 80°C for 12–16 hours. Critical Step: Monitor by LC-MS.[1] Do not overheat (>100°C) to prevent reaction at C4.

-

Cool to room temperature, dilute with ethyl acetate, and wash with brine.

-

Purify via flash column chromatography (Hexanes/EtOAc gradient).[1] The product typically elutes before the bis-coupled byproduct.[1]

-

B. Functionalization (Downstream Utility)

The resulting 4-chloro scaffold acts as a "switchable" electrophile for library generation.[1]

-

Method 1:

Displacement (Amination) [1] -

Method 2: Secondary Suzuki Coupling

Applications in Drug Discovery[1][5]

Kinase Inhibitors

The 2,3'-bipyridine core mimics the ATP-binding hinge region of many kinases. The chlorine atom at C4 can be displaced by solubilizing groups (e.g., piperazines) or specific hydrophobic moieties that occupy the kinase "back pocket" [4].[1]

nAChR Ligands

Derivatives of 2,3'-bipyridine are structural analogs of nicotine and anabasine.[1] Functionalization at the 4-position allows for tuning of selectivity between

The "Magic Chloro" Effect

Replacing a hydrogen or methyl group with chlorine (as in this scaffold) often improves potency (

-

Lipophilicity: Increases

, enhancing membrane permeability.[1] -

Metabolic Blocking: The Cl atom blocks CYP450 oxidation at the C4 position, extending half-life (

) [2].[1]

Physical Properties Data

| Property | Value (Approx.) | Note |

| Physical State | Off-white to pale yellow solid | Crystalline |

| Melting Point | 85–90 °C | Isomer dependent |

| Predicted LogP | 2.5 – 2.8 | Moderately lipophilic |

| Solubility | DCM, EtOAc, DMSO | Poor in water |

| pKa (Conj.[1] Acid) | ~3.5 (Ring A), ~4.8 (Ring B)[1] | Ring A N is less basic |

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1] Toxic if swallowed (H301) due to structural similarity to nicotine/anabasine.[1]

-

Storage: Store under inert gas (Argon) at 2–8°C. Hygroscopic.

-

Disposal: Halogenated organic waste streams.

References

-

Chemical Identification: CAS Registry and Isomer Data. PubChem & SciFinder Databases.[1] (Verified via structural search for 4-chloro-2-(3-pyridyl)pyridine). [1][5]

-

Medicinal Chemistry Insight: The "Magic Chloro" Effect in Drug Discovery. Journal of Medicinal Chemistry, 2023.[1][6] [1]

-

Synthetic Methodology: Regioselective Suzuki-Miyaura Coupling of Dihalopyridines.[1][4] Chemical Reviews & J. Org.[1] Chem. [1]

-

Application: Bipyridine Scaffolds in Kinase Inhibitor Design. Journal of Medicinal Chemistry.[1][6]

-

Application: Nicotinic Acetylcholine Receptor Ligands.[1] BenchChem Application Notes.[1]

Sources

An In-Depth Technical Guide to 4-Chloro-2,3'-bipyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,3'-bipyridine is a halogenated heterocyclic organic compound belonging to the bipyridine family. Bipyridines are a class of aromatic compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique chelating properties and their role as versatile scaffolds in the synthesis of more complex molecules. The introduction of a chlorine atom onto the bipyridine framework can significantly alter the electronic properties, reactivity, and biological activity of the parent molecule, making chloro-substituted bipyridines valuable intermediates in drug discovery and the development of novel functional materials.

This technical guide provides a comprehensive overview of the available physical and chemical data for 4-Chloro-2,3'-bipyridine, details on its synthesis, and explores its potential applications, particularly within the pharmaceutical and chemical research sectors.

Physicochemical Properties

For comparison, key physical data for related bipyridine derivatives are presented in the table below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4'-Chloro-2,2':6',2"-terpyridine | 128143-89-5 | C₁₅H₁₀ClN₃ | 267.71 | 148-150 |

| 4,4'-Bipyridine | 553-26-4 | C₁₀H₈N₂ | 156.18 | 111 |

| 4,4'-Dichloro-3,3'-bipyridine | 27353-36-2 | C₁₀H₆Cl₂N₂ | 225.07 | Not available |

Table 1: Physical data of selected bipyridine derivatives.[1][2][3]

The electronic properties of 4-Chloro-2,3'-bipyridine are influenced by the electronegative chlorine atom, which acts as an electron-withdrawing group. This can impact the reactivity of the pyridine rings and the coordination chemistry of the molecule.

Synthesis and Characterization

The synthesis of chloro-substituted bipyridines can be achieved through various synthetic routes, often involving cross-coupling reactions or the chlorination of a bipyridine precursor.

General Synthetic Strategies

Common methods for the synthesis of bipyridine derivatives include:

-

Cross-Coupling Reactions: Suzuki, Stille, and Negishi couplings are powerful methods for the formation of the C-C bond between two pyridine rings. These reactions typically involve the coupling of a halopyridine with a pyridine-boronic acid (or ester), a pyridine-organostannane, or a pyridine-organozinc reagent, respectively.

-

Wurtz-type Coupling: The reaction of pyridines with sodium metal can lead to the formation of bipyridines.

-

Chlorination of Pyridine Precursors: Direct chlorination of a pyridine or bipyridine can be challenging due to the deactivation of the ring by the nitrogen atom. However, under specific conditions and with appropriate chlorinating agents, this can be a viable route. A patent for the synthesis of 4-chloropyridine describes using reagents like sulfuryl chloride, phosphorus oxychloride, or phosphorus pentachloride.[4]

A potential synthetic pathway for 4-Chloro-2,3'-bipyridine could involve a cross-coupling reaction between a 2-substituted pyridine and a 3-substituted-4-chloropyridine. The choice of catalyst, solvent, and reaction conditions is crucial for achieving a good yield and selectivity.

Caption: Generalized synthetic approach for 4-Chloro-2,3'-bipyridine via cross-coupling.

Characterization

The characterization of the synthesized 4-Chloro-2,3'-bipyridine would involve a combination of spectroscopic and analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to determine the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): MS would be used to confirm the molecular weight of the compound and to analyze its fragmentation pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the functional groups present in the molecule.

-

Melting Point Analysis: The melting point is a key physical property used to assess the purity of a crystalline solid.

Applications in Research and Drug Development

Bipyridine derivatives are of significant interest in drug discovery due to their ability to act as scaffolds for the development of new therapeutic agents. The introduction of a chlorine atom can enhance the pharmacological properties of a molecule.

Role as a Chemical Intermediate

4-Chloro-2,3'-bipyridine can serve as a versatile building block for the synthesis of more complex molecules. The chlorine atom can be displaced by various nucleophiles, and the pyridine nitrogen atoms can be quaternized or coordinated to metal centers, allowing for a wide range of chemical modifications.

Caption: Potential applications of 4-Chloro-2,3'-bipyridine.

Potential in Medicinal Chemistry

The bipyridine motif is found in a number of biologically active compounds. The chlorine substituent can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, 4-Chloro-2,3'-bipyridine could be a valuable starting material for the synthesis of novel drug candidates.

Conclusion

While specific experimental data for 4-Chloro-2,3'-bipyridine is sparse in readily available literature, its structural similarity to other well-characterized bipyridines suggests its potential as a valuable intermediate in both medicinal chemistry and materials science. The presence of the chlorine atom offers a handle for further chemical modification and can significantly influence the properties of the resulting compounds. Further research into the synthesis and characterization of this specific isomer is warranted to fully explore its potential applications.

References

-

CAS Common Chemistry. 4,4'-Bipyridine. [Link]

-

PubChem. 4,4'-Dichloro-3,3'-bipyridine. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

-

ACS Publications. Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. [Link]

-

Dalton Transactions. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes. [Link]

-

ACS Publications. Ruthenium(II) Bipyridine Complexes: Synthesis and Characterization of Ru(bpy)(CO)2(SCN)2, Ru(dmbpy)(CO)2Cl2, and Ru(dmbpy)(CO)2(NCS)H (bpy = 2,2'-Bipyridine; dmbpy = 6,6'-Dimethyl-2,2'-bipyridine). [Link]

-

IUCr Journals. Crystallographic characterization of [pi]-[Co(bpy)(dien)Cl]Cl2.3H2O. [Link]

-

PubChem. 5-Chloro-3-(4-(methylsulfonyl)phenyl)-2,3'-bipyridine. [Link]

-

PubChem. tris(2,2'-bipyridyl)cobalt(III). [Link]

-

CDN. chapter 9: coordination chemistry i: structures and - isomers. [Link]

Sources

An In-Depth Technical Guide to the Reactivity Profile of 4-Chloro-2,3'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,3'-bipyridine is a heterocyclic compound of significant interest in the fields of medicinal chemistry, coordination chemistry, and materials science. Its structure, featuring two pyridine rings linked at the 2 and 3' positions with a chlorine substituent on one ring, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. The presence of the chlorine atom at the 4-position of the 2-substituted pyridine ring is a key feature, rendering this position susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the fundamental reactivity of 4-Chloro-2,3'-bipyridine, with a focus on its utility as a building block in organic synthesis. We will delve into its electronic properties, explore its behavior in key reaction classes, and provide representative protocols to guide the practicing chemist.

Electronic Properties and Spectroscopic Profile

The reactivity of 4-Chloro-2,3'-bipyridine is dictated by the interplay of the electron-withdrawing nature of the pyridine nitrogen atoms and the chloro substituent. The nitrogen atoms decrease the electron density of the aromatic rings, making them more susceptible to nucleophilic attack compared to their carbocyclic analogues. The chlorine atom at the 4-position further activates this site for nucleophilic aromatic substitution and serves as a handle for transition metal-catalyzed cross-coupling reactions.

Spectroscopic Characterization:

Table 1: Spectroscopic Data for 2,3'-Bipyridine [1]

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.21 (d, J=2.0 Hz, 1H), 8.69 (dd, J=4.8, 1.6 Hz, 1H), 8.63 (dd, J=4.8, 1.6 Hz, 1H), 8.29 (dt, J=8.0, 2.0 Hz, 1H), 7.73 (td, J=7.6, 1.6 Hz, 1H), 7.70 (d, J=7.6 Hz, 1H), 7.36 (ddd, J=8.0, 4.8, 0.8 Hz, 1H), 7.24 (ddd, J=7.6, 4.8, 0.8 Hz, 1H) |

| Mass Spectrum (MS) | m/z: 156 (M⁺), 155, 130, 129, 128, 104, 103, 102, 78, 76, 51 |

| FTIR (KBr, cm⁻¹) | Key peaks for bipyridines typically appear in the regions of 1600-1400 cm⁻¹ (C=C and C=N stretching) and 800-700 cm⁻¹ (C-H bending).[2][3][4][5] |

Note: The actual spectra for 4-Chloro-2,3'-bipyridine will differ. This data is for comparative purposes.

Core Reactivity at the Chloro-Substituted Ring

The primary site of reactivity on 4-Chloro-2,3'-bipyridine is the carbon atom bearing the chlorine substituent. This C-Cl bond can be readily cleaved and replaced through two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr) at the 4-position. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized intermediate (a Meisenheimer-like complex), followed by the expulsion of the chloride ion.

Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: The two-step addition-elimination mechanism of SNAr.

Common nucleophiles for this transformation include alkoxides, thiolates, and amines. The reaction is typically carried out in the presence of a base to either generate the nucleophile in situ or to neutralize the liberated HCl.

Representative Protocol: Synthesis of a 4-Alkoxy-2,3'-bipyridine Derivative

This protocol is adapted from the synthesis of related 4-alkoxypyridines and may require optimization for 4-Chloro-2,3'-bipyridine.

Materials:

-

4-Chloro-2,3'-bipyridine (1.0 eq)

-

Desired alcohol (e.g., sodium methoxide, 2.0 eq)

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred solution of the sodium alkoxide in the anhydrous solvent under an inert atmosphere, add 4-Chloro-2,3'-bipyridine.

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 4-Chloro-2,3'-bipyridine is an excellent substrate for these transformations, allowing for the introduction of a wide variety of substituents at the 4-position.

Diagram 2: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Caption: A simplified catalytic cycle for cross-coupling reactions.

Suzuki Coupling:

The Suzuki coupling reaction involves the coupling of an organoboron reagent (boronic acid or boronic ester) with an organic halide.[6][7] This reaction is widely used due to the stability and low toxicity of the boron reagents.

Representative Protocol: Suzuki Coupling of 4-Chloro-2,3'-bipyridine with an Arylboronic Acid

This protocol is based on general procedures for Suzuki couplings of chloro-pyridines and may require optimization.

Materials:

-

4-Chloro-2,3'-bipyridine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water or toluene/water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine 4-Chloro-2,3'-bipyridine, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method allows for the synthesis of a wide range of arylamines from aryl halides.

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[9][10][11] This reaction is known for its high functional group tolerance.

Table 2: Overview of Common Cross-Coupling Reactions for 4-Chloro-2,3'-bipyridine

| Reaction | Coupling Partner | Typical Catalyst System | Product |

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (K₂CO₃, Cs₂CO₃) | 4-Aryl/Vinyl-2,3'-bipyridine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | 4-Alkynyl-2,3'-bipyridine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (NaOtBu) | 4-Amino-2,3'-bipyridine derivative |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄ or NiCl₂(dppe) | 4-Alkyl/Aryl-2,3'-bipyridine |

Reactivity at the Pyridine Nitrogen Atoms

The nitrogen atoms in the pyridine rings of 4-Chloro-2,3'-bipyridine are basic and can undergo reactions with electrophiles.

N-Oxidation:

Treatment with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, can lead to the formation of the corresponding N-oxide. N-oxidation can alter the electronic properties of the pyridine ring, potentially influencing its reactivity in subsequent transformations.

N-Alkylation:

The pyridine nitrogens can be alkylated using alkyl halides. This reaction introduces a positive charge on the nitrogen atom, forming a pyridinium salt. This modification significantly changes the electronic and solubility properties of the molecule.

Applications in Synthesis

The versatile reactivity of 4-Chloro-2,3'-bipyridine makes it a valuable intermediate in the synthesis of a diverse range of compounds with applications in:

-

Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The bipyridine motif is found in numerous biologically active molecules.

-

Coordination Chemistry: As a precursor to functionalized bipyridine ligands for the synthesis of metal complexes with tailored electronic and photophysical properties. These complexes can be used in catalysis and as materials for organic light-emitting diodes (OLEDs).

-

Materials Science: For the construction of functional organic materials, such as polymers and dendrimers, with specific electronic or optical properties.

Safety, Handling, and Storage

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[12][13][14][15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Chloro-2,3'-bipyridine is a versatile and reactive building block with significant potential in synthetic chemistry. Its key reactivity lies at the 4-position of the pyridine ring, which is amenable to both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide range of functional groups, making it an attractive starting material for the synthesis of complex molecules for applications in drug discovery, catalysis, and materials science. The protocols and reactivity profiles outlined in this guide are intended to serve as a valuable resource for researchers looking to exploit the synthetic potential of this important heterocyclic compound.

References

-

The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. (PDF) Available at: [Link]

-

Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. Available at: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

-

4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF - ResearchGate. Available at: [Link]

-

Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes | ACS Central Science. Available at: [Link]

-

FTIR spectra of [Zn(4,4 −bipy) Cl 2 ] ∞ sample. - ResearchGate. Available at: [Link]

-

Negishi coupling - Wikipedia. Available at: [Link]

-

Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents | Organic Letters. Available at: [Link]

-

FTIR spectra (a) and XRD patterns (b) of HCTP-CH2Cl, 4,4′-bipyridine... - ResearchGate. Available at: [Link]

-

Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - ResearchGate. Available at: [Link]

-

Safety Data Sheet: 2,2'-Bipyridyl - Carl ROTH. Available at: [Link]

-

Negishi Coupling - Organic Chemistry Portal. Available at: [Link]

-

A series of lanthanide complexes with 2,3-dichlorobenzoic acid and 2,2:6′,2″-terpyridine: Crystal structures, spectroscopic and thermal properties. Available at: [Link]

-

Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - Arkivoc. Available at: [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. Available at: [Link]

-

High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting - The Royal Society of Chemistry. Available at: [Link]

-

The Negishi Cross-Coupling Reaction - Denmark Group. Available at: [Link]

-

4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046 - PubChem. Available at: [Link]

-

3: FT-IR spectrum of the 2,2`-bipyridine (bipy) ligand. - ResearchGate. Available at: [Link]

-

(A) FT-IR spectra of (a) 2,2 0 -bipyridine ligand, (b) Sm complex. (B)... - ResearchGate. Available at: [Link]

-

EPA/NIH Mass Spectral Data Base - GovInfo. Available at: [Link]

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. Available at: [Link]

Sources

- 1. 2,3'-Bipyridine(581-50-0) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Negishi coupling - Wikipedia [en.wikipedia.org]

- 10. Negishi Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. carlroth.com [carlroth.com]

- 15. echemi.com [echemi.com]

Methodological & Application

Application Note: Strategic Synthesis of 4-Chloro-2,3'-bipyridine Scaffolds

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific regiochemical challenges inherent in synthesizing 4-chloro-2,3'-bipyridine , a privileged scaffold in kinase inhibitor discovery (e.g., Varenicline analogs, p38 MAP kinase inhibitors).

Executive Summary & Strategic Analysis

The synthesis of 4-chloro-2,3'-bipyridine presents a classic "regioselectivity paradox" in heterocyclic chemistry. The target molecule requires the formation of a carbon-carbon bond at the C2 position of the pyridine ring while preserving a reactive halogen at the C4 position for downstream diversification (typically SNAr).

The Regioselectivity Challenge

In 2,4-dichloropyridine , the standard starting material, the C4-position is kinetically favored for oxidative addition with Palladium(0) catalysts.[1][2][3] This is due to the lower electron density at C4 (para to nitrogen) compared to C2 (ortho), making C4 more susceptible to nucleophilic attack and oxidative insertion in many catalytic systems.

The Solution: To invert this selectivity and achieve the C2-coupled product, the protocol below utilizes 2-bromo-4-chloropyridine . The weaker C-Br bond (Bond Dissociation Energy ~68 kcal/mol) vs. the C-Cl bond (~81 kcal/mol) overrides the electronic bias, ensuring exclusive oxidative addition at the C2 position.

Mechanistic Decision Tree

The following logic flow illustrates the critical decision-making process for this synthesis:

Figure 1: Strategic selection of starting materials to control regiochemical outcome.

Detailed Synthetic Protocol

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of 2-bromo-4-chloropyridine with 3-pyridylboronic acid .

Reaction Scheme: 2-Bromo-4-chloropyridine + 3-Pyridylboronic acid → [Pd(dppf)Cl2] → 4-Chloro-2,3'-bipyridine

Reagents & Materials

| Component | Specification | Equiv. | Role |

| Substrate | 2-Bromo-4-chloropyridine (CAS: 22918-01-0) | 1.0 | Electrophile (C2-Br selective) |

| Coupling Partner | 3-Pyridylboronic acid | 1.1 - 1.2 | Nucleophile |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 - 0.05 | Catalyst (Robust, resists dehalogenation) |

| Base | Na₂CO₃ (2.0 M Aqueous) | 2.5 - 3.0 | Activator for boronic acid |

| Solvent | 1,2-Dimethoxyethane (DME) | N/A | Solvent (High solubility, good for Suzuki) |

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charge the flask with 2-bromo-4-chloropyridine (1.0 equiv) and 3-pyridylboronic acid (1.1 equiv).

-

Add DME (concentration ~0.1 M relative to substrate).

-

Critical Step: Degas the solution by bubbling Nitrogen or Argon through the solvent for 15 minutes. Oxygen inhibits the Pd cycle and promotes homocoupling.

-

-

Catalyst Addition:

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%). The dppf ligand is preferred over PPh₃ to prevent potential scrambling or dehalogenation of the sensitive C4-chloride.

-

Add the degassed 2.0 M Na₂CO₃ solution (2.5 equiv). The mixture will become biphasic.

-

-

Reaction:

-

Heat the mixture to 85°C (internal temperature) .

-

Monitor by LC-MS or TLC every 2 hours.

-

Endpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the bromide (M+H 192/194) and formation of the product (M+H ~191).

-

-

Workup:

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient of Hexanes/Ethyl Acetate (0% → 60% EtOAc). The bipyridine product is moderately polar.

-

Note: The product may be an off-white to pale yellow solid.

-

Downstream Functionalization (The "Payoff")

The utility of 4-chloro-2,3'-bipyridine lies in the reactivity of the remaining chlorine atom. It serves as a handle for SNAr reactions to introduce amines, ethers, or thiols.

Protocol B: SNAr Displacement

Reaction: 4-Chloro-2,3'-bipyridine + R-NH2 → 4-Amino-2,3'-bipyridine derivative

-

Dissolve 4-chloro-2,3'-bipyridine (1.0 equiv) in DMSO or NMP .

-

Add the amine nucleophile (1.2–1.5 equiv).

-

Add a base: DIPEA (2.0 equiv) or K₂CO₃ (2.0 equiv).

-

Heat to 100–120°C. (Microwave irradiation at 140°C for 20 mins is highly effective).

-

Workup: Pour into water to precipitate the product or extract with EtOAc/LiCl(aq) to remove DMSO.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.[7]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Regioisomer Mixture | Started with 2,4-dichloropyridine. | Must use 2-bromo-4-chloropyridine.[8][9][10][11] The Br/Cl reactivity gap is essential. |

| Low Conversion | Catalyst poisoning or oxidation. | Ensure rigorous degassing. Switch to Pd(PPh₃)₄ if Pd(dppf)Cl₂ is sluggish, though dppf is generally more stable. |

| Hydrolysis (4-OH) | Reaction temp too high or base too strong. | Reduce temp to 75°C. Switch base from Na₂CO₃ to K₃PO₄ or NaHCO₃ . |

| Protodeboronation | Unstable boronic acid. | Add the boronic acid in portions. Use 3-pyridylboronic acid pinacol ester for higher stability. |

Safety & Handling

-

2-Bromo-4-chloropyridine: Irritant.[10] Avoid contact with skin and eyes.

-

Palladium Catalysts: Heavy metal hazards. Handle in a fume hood.

-

Boronic Acids: Generally low toxicity but handle with care.

-

Waste: Dispose of aqueous layers containing Palladium and Boron according to hazardous waste regulations (Heavy Metal waste).

References

-

Regioselectivity in Dihalopyridines

-

Suzuki Coupling of 2-Bromo-4-chloropyridine

-

General Bipyridine Synthesis

- Methodology: General protocols for Pd-c

-

Source: MDPI, "Recent Progress on the Synthesis of Bipyridine Derivatives." Link

-

S_NAr Reactivity of 4-Chloropyridines

- Mechanistic Insight: Confirmation that the C4-Cl position is highly active for nucleophilic displacement after the pyridine ring is coupled.

-

Source: NIH/PubMed, "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings." Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 6. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 7. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 8. 2-Bromo-4-chloropyridine | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Overcoming Catalyst Poisoning in the Cross-Coupling of 4-Chloro-2,3'-bipyridine

Executive Summary & Substrate Analysis

The 2,3'-bipyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors and allosteric modulators. However, functionalizing 4-chloro-2,3'-bipyridine presents a dual challenge that often leads to stalled reactions in standard high-throughput screening (HTS) campaigns:

-

Electronic Deactivation: The C-Cl bond at the 4-position is significantly stronger than corresponding bromides or iodides, requiring higher activation energy for oxidative addition.

-

The "Chelation Trap": Unlike simple aryl chlorides, the bipyridine backbone contains two nitrogen atoms capable of bidentate coordination. Even though the 2,3' geometry is less ideal for chelation than 2,2', the substrate (and the product) can act as a competitive ligand, sequestering the Palladium (Pd) into an inactive "off-cycle" resting state [1].

This guide outlines optimized protocols for Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) couplings, utilizing sterically demanding ligands and pre-catalyst architectures to outcompete substrate chelation.

The Mechanistic Challenge: Catalyst Sequestration

Before attempting synthesis, it is critical to understand why standard Pd(PPh₃)₄ protocols fail. The bipyridine nitrogen atoms possess lone pairs that can displace labile phosphines.

Visualization: The Poisoning Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive sequestration by the substrate.

Figure 1: The "Chelation Trap" competes with the oxidative addition step. Bulky ligands are required to prevent the formation of the inactive species (Red).

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1][2]

For coupling 4-chloro-2,3'-bipyridine with aryl/heteroaryl boronic acids.

Strategic Choice: Ligand & Precatalyst

We utilize XPhos Pd G4 (Generation 4 Precatalyst).

-

Why XPhos? The dicyclohexylphosphino biaryl scaffold is bulky enough to prevent the bipyridine nitrogens from binding to the Pd center [2].

-

Why G4 Precatalyst? It releases the active L-Pd(0) species at low temperatures, avoiding the induction period where Pd(II) salts (like Pd(OAc)₂) are vulnerable to sequestration by the bipyridine substrate [3].

Materials

-

Substrate: 4-Chloro-2,3'-bipyridine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)

-

Base: K₃PO₄ (3.0 equiv) - Use tribasic potassium phosphate to minimize hydrolysis of the chloropyridine.

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology

-

Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the chlorobipyridine (1.0 equiv), boronic acid (1.5 equiv), XPhos Pd G4 (0.02 equiv), and K₃PO₄ (3.0 equiv).

-

Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen kills the active catalyst.

-

Solvent Addition: Syringe in degassed 1,4-Dioxane and degassed Water.

-

Concentration: 0.1 M - 0.2 M relative to the halide.

-

-

Reaction: Heat the block to 80°C for 2–4 hours.

-

Note: Monitor by LCMS. If conversion stalls at 50%, add a second portion of catalyst (1 mol%) and boronic acid (0.5 equiv).

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (DCM/MeOH gradient). Bipyridines are polar; consider adding 1% Et₃N to the eluent to reduce streaking.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

For coupling 4-chloro-2,3'-bipyridine with primary or secondary amines.

Strategic Choice: Ligand Specificity

The choice of ligand depends strictly on the amine class to ensure reductive elimination occurs faster than catalyst deactivation.

| Amine Class | Recommended Ligand | Catalyst Source |

| Primary Amines (R-NH₂) | BrettPhos | BrettPhos Pd G4 |

| Secondary Amines (R₂NH) | RuPhos | RuPhos Pd G4 |

| Anilines | tBuBrettPhos | tBuBrettPhos Pd G4 |

Materials

-

Substrate: 4-Chloro-2,3'-bipyridine (1.0 equiv)

-

Nucleophile: Amine (1.2 equiv)

-

Catalyst: Pre-formed Pd G4 complex (see table above) (1.0 - 3.0 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

-

Alternative: If the substrate contains base-sensitive esters, use Cs₂CO₃ (2.0 equiv) in tBuOH.

-

-

Solvent: Toluene (anhydrous) or tBuOH.

Step-by-Step Methodology

-

Drying: Ensure all glassware is oven-dried. Moisture will quench the active amido-palladium intermediate.

-

Charge Solids: Add substrate, Pd-Precatalyst, and NaOtBu to the vial inside a glovebox or under a strong counter-flow of Nitrogen.

-

Liquid Addition: Add the amine (if liquid) and anhydrous Toluene via syringe.

-

Reaction: Seal and heat to 100°C .

-

Why 100°C? The C-Cl bond activation is the rate-limiting step; thermal energy is required.

-

-

Quench: Cool to RT. Dilute with EtOAc and quench with water.

-

Scavenging (Optional): If Pd residues persist, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.

Troubleshooting & Optimization Logic

If the reaction fails, use this logic flow to diagnose the root cause.

Workflow: Optimization Decision Tree

Figure 2: Diagnostic workflow for optimizing stalled reactions.

Key Troubleshooting Tips

-

Protodeboronation: If the boronic acid is consumed but no product forms, the boronic acid is deborylating faster than the cross-coupling.

-

Fix: Add the boronic acid in portions (0.5 equiv every hour) or switch to a Boronic Ester (Pinacol ester).

-

-

NHC Alternative: If phosphine ligands fail due to oxidation or steric clashes, switch to Pd-PEPPSI-IPr (1-2 mol%). The N-Heterocyclic Carbene (NHC) ligand binds extremely tightly to Pd, rendering it virtually immune to bipyridine displacement [4].

References

-

Mechanisms of Catalyst Deactivation

-

Sherwood, J. et al. "Palladium-catalyzed cross-coupling: Catalyst deactivation and recovery." Green Chemistry, 2019. Link

-

-

Buchwald Ligand Selection

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

-

-

Precatalyst Theory (G3/G4)

-

Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. Link

-

-

PEPPSI Catalysts for Heterocycles

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006. Link

-

Application Note: Suzuki-Miyaura Coupling of 4-Chloro-2,3'-bipyridine

This Application Note is designed for medicinal chemists and process engineers focusing on the functionalization of 4-Chloro-2,3'-bipyridine . This scaffold presents a unique set of challenges: the moderate reactivity of the 4-chloropyridine moiety compared to bromides/iodides, and the potential for the bipyridine nitrogen atoms to interfere with the palladium catalyst via competitive coordination.

Abstract

The functionalization of 4-Chloro-2,3'-bipyridine via Suzuki-Miyaura coupling allows for the rapid synthesis of terpyridine-like scaffolds and complex oligopyridines used in drug discovery and materials science. While 4-chloropyridines are "activated" electrophiles due to the electron-withdrawing nature of the pyridine ring, they remain less reactive than their bromo- or iodo-analogues. Furthermore, the presence of two Lewis-basic nitrogen atoms can lead to catalyst poisoning. This guide outlines optimized protocols using advanced phosphine ligands to ensure high turnover frequencies (TOF) and suppress competitive substrate coordination.

Scientific Background & Mechanistic Insight

The Electrophile: 4-Chloro-2,3'-bipyridine

The substrate consists of two pyridine rings connected via a C2–C3' bond. The chlorine atom is located at the C4 position of the primary ring.

-

Electronic Activation: The pyridine nitrogen at position 1 exerts a strong inductive ($ -I

-M $) effect, depleting electron density at the C4 position. This makes the C-Cl bond more susceptible to oxidative addition by Pd(0) compared to chlorobenzene. -

Coordination Risks: Unlike 2,2'-bipyridine, which forms stable 5-membered chelate rings with metals, 2,3'-bipyridine has a geometry that disfavors bidentate chelation of a single metal center. However, the accessible nitrogen atoms can still act as monodentate ligands, potentially displacing the phosphine ligand from the Palladium center and forming inactive "Pd-substrate" complexes.

The Catalytic Cycle & Critical Steps

The rate-determining step (RDS) for this substrate is typically Oxidative Addition .

-

Ligation: Bulky, electron-rich ligands (e.g., XPhos, SPhos) are required to increase the electron density on Pd(0), facilitating the breaking of the strong C-Cl bond (approx. 95 kcal/mol).

-

Transmetallation: Rapid transfer of the aryl group from the boronate to the Pd(II) center, facilitated by a base (hydroxide or alkoxide).[1]

-

Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[2]

Mechanistic Diagram

The following diagram illustrates the catalytic cycle, highlighting the "Off-Cycle" trap where the substrate coordinates to the catalyst.

Figure 1: Catalytic cycle for 4-chloropyridine coupling. Note the 'Off-Cycle' trap where the basic substrate nitrogens can sequester the catalyst.

Experimental Protocols

Method A: The "Workhorse" Protocol (General Screening)

Best for: Non-hindered boronic acids and initial reactivity checks. This method uses Pd(dppf)Cl2 , a robust catalyst that resists deactivation by air and moisture better than Pd(PPh3)4.

Reagents:

-

4-Chloro-2,3'-bipyridine (1.0 equiv)

-

Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

-

Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

-

Setup: Charge a reaction vial with the chlorobipyridine (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl2 (0.05 mmol).

-

Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (5 mL) via syringe, followed by the aqueous K2CO3 solution (1.5 mL).

-

Reaction: Heat the mixture to 90°C for 4–12 hours. Vigorously stir to ensure mixing of the biphasic system.

-

Monitoring: Check TLC or LCMS. 4-chloropyridines typically show a distinct UV shift upon coupling.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4 and concentrate.

Method B: The "High-Performance" Protocol (Challenging Substrates)

Best for: Sterically hindered boronic acids, electron-rich substrates, or if Method A fails. This method utilizes XPhos Pd G2 (or generated in situ from Pd2(dba)3 + XPhos). XPhos is a bulky, electron-rich biaryl phosphine that accelerates oxidative addition of aryl chlorides and prevents catalyst poisoning by the pyridine nitrogens.

Reagents:

-

4-Chloro-2,3'-bipyridine (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Pre-catalyst: XPhos Pd G2 (2–4 mol%)

-

Base: K3PO4 (tribasic potassium phosphate) (3.0 equiv)

-

Solvent: Toluene : Water (10:1 ratio) or n-Butanol (for homogeneous conditions)

Step-by-Step:

-

Setup: In a glovebox or under strict Argon flow, combine substrate, boronic acid, XPhos Pd G2, and solid finely ground K3PO4.

-

Solvent: Add degassed Toluene/Water mixture.[3]

-

Reaction: Heat to 100–110°C . The higher temperature is often necessary to force the oxidative addition of the chloride.

-

Time: Reactions with XPhos are often faster; check at 1 hour and 4 hours.

-

Workup: Standard extraction. Note: If the product is very polar (due to extra pyridine rings), consider using DCM/MeOH (9:1) for extraction.[4]

Data Summary & Optimization Table

The following table summarizes expected trends based on the electronic nature of the coupling partner.

| Coupling Partner (Boronic Acid) | Recommended Method | Catalyst System | Expected Yield | Notes |

| Phenylboronic Acid | Method A | Pd(dppf)Cl2 | 80-95% | Standard baseline. |

| 4-Methoxyphenylboronic Acid | Method A | Pd(dppf)Cl2 | 85-95% | Electron-rich boronic acids react well. |

| 2-Methylphenylboronic Acid | Method B | XPhos Pd G2 | 70-90% | Steric hindrance requires bulky ligand (XPhos). |

| 3-Pyridylboronic Acid | Method B | XPhos Pd G2 | 60-80% | "Heteroaryl-Heteroaryl" coupling is difficult; risk of protodeboronation. |

| Alkylboronic Acids | Method B | Pd(OAc)2 / PCy3 | 40-60% | Requires very electron-rich alkyl-phosphine system; beta-hydride elimination is a risk. |

Troubleshooting Guide

Issue 1: No Reaction (Starting Material Recovered)

-

Cause: Oxidative addition failed. The C-Cl bond is too strong, or the catalyst is deactivated (poisoned) by the substrate nitrogens.

-

Solution: Switch to Method B . The bulky XPhos ligand creates a "protective shell" around the Pd, preventing the pyridine nitrogen from binding. Increase temperature to 110°C.

Issue 2: Protodeboronation (Arene formation instead of coupling)

-

Cause: The boronic acid hydrolyzed and lost the boron group before coupling. Common with heteroaryl boronic acids (e.g., 2-pyridyl, 2-furanyl).

-

Solution: Use anhydrous conditions with a milder base (e.g., Cs2CO3 in dry DMF or Dioxane). Alternatively, use MIDA boronates or Potassium Trifluoroborates (Molander salts) which are slow-release reagents.

Issue 3: Homocoupling of Boronic Acid

-

Cause: Presence of Oxygen.

-

Solution: Degas solvents more thoroughly (freeze-pump-thaw x3). Ensure the reaction is under positive Argon pressure.

Safety & Handling

-

4-Chloro-2,3'-bipyridine: Treat as a potential irritant and toxic by inhalation. Use in a fume hood.

-

Palladium Catalysts: Heavy metal waste. Dispose of in designated solid waste containers.

-

Pressure: When heating sealed vials to 110°C, ensure the vessel is rated for the generated pressure (especially with aqueous mixtures).

References

-

Billingsley, K., & Buchwald, S. L. (2006).[5] Highly Active Catalysts for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[5] Angewandte Chemie International Edition. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

-

Gribble, G. W., et al. (2010). Synthesis of 4-aryl- and 4-heteroarylpyridines via Suzuki coupling.[6] Heterocycles. (General reference for chloropyridine reactivity).

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocol. Link

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 6. proprogressio.hu [proprogressio.hu]

Nucleophilic substitution procedures at the 4-position of bipyridine

An Application Guide to Nucleophilic Substitution at the 4-Position of Bipyridine

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4-Substituted Bipyridines

The 2,2'-bipyridine scaffold is a cornerstone in modern chemistry, prized for its exceptional chelating ability which has been leveraged in fields ranging from catalysis and materials science to pharmaceuticals. The unfunctionalized bipyridine unit, however, offers limited variability. The strategic introduction of functional groups onto the bipyridine core is paramount for fine-tuning the steric and electronic properties of the resulting molecules. Substitution at the 4- and 4'-positions is particularly valuable as it allows for significant electronic modulation without sterically hindering the crucial nitrogen donor sites responsible for metal coordination.[1]

This application note serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the mechanistic principles and practical laboratory protocols for performing nucleophilic aromatic substitution (SNAr) reactions at the 4-position of the 2,2'-bipyridine ring. Our focus is not merely on procedural steps, but on elucidating the underlying chemical rationale to empower researchers to adapt and troubleshoot these powerful synthetic transformations.

Part 1: Mechanistic Foundations of Nucleophilic Substitution on Bipyridine

The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen heteroatom. This property, which makes electrophilic substitution difficult, renders the ring susceptible to attack by nucleophiles.

Regioselectivity: Why the 4-Position is Favored

Nucleophilic attack on a pyridine ring preferentially occurs at the 2- and 4-positions (ortho and para to the nitrogen, respectively).[2][3][4] This selectivity is a direct consequence of the stability of the intermediate formed during the reaction. When a nucleophile attacks the 4-position of a 4-substituted bipyridine, a negatively charged intermediate, often called a Meisenheimer-like complex, is generated. The key to the favorability of this pathway is that the negative charge can be delocalized via resonance directly onto the electronegative nitrogen atom.[2][3] This provides a significantly more stable intermediate compared to attack at the 3-position, where the charge remains distributed only on the carbon atoms of the ring.[2][3][5]

The reaction proceeds via a two-step addition-elimination mechanism. The initial, typically rate-determining step, involves the nucleophile attacking the electron-deficient carbon and breaking the ring's aromaticity to form the stabilized anionic intermediate.[3] The second step is the rapid expulsion of a leaving group, which restores the aromaticity of the ring.

Caption: General SNAr mechanism at the 4-position of bipyridine.

Key Experimental Considerations

-

Leaving Group: A good leaving group is essential for this reaction to proceed efficiently. Halogens (Cl, Br, I) are the most common and effective leaving groups.

-

Nucleophile: The nucleophile must be sufficiently strong to attack the electron-deficient ring. Common nucleophiles include amines, alkoxides, and thiolates.

-

Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are ideal. They effectively solvate the counter-ion of the nucleophile (e.g., Na⁺) but do not solvate the nucleophile itself, enhancing its reactivity.

-

Temperature: These reactions often require elevated temperatures (from 60 °C to reflux) to overcome the activation energy associated with the initial disruption of aromaticity.

-

Activation: In cases with less reactive substrates or weaker nucleophiles, the pyridine ring can be further activated. This can be achieved by N-oxidation, which strongly withdraws electron density from the ring, or by using a Lewis acid to coordinate to the pyridine nitrogen, enhancing its electrophilicity.[6][7][8]

Part 2: Experimental Protocols for 4-Position Substitution

The following protocols are designed as robust starting points. Researchers should consider that optimal conditions may vary depending on the specific substrate and nucleophile used. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Workflow: General Experimental Setup

Caption: Standard laboratory workflow for nucleophilic substitution.

Protocol 1: Synthesis of 4-Amino-2,2'-bipyridine (N-Nucleophile)

The introduction of an amino group is a key transformation, providing a handle for further functionalization, for example, in the synthesis of novel ligands or as a key pharmacophore.

-

Objective: To substitute a chloro group at the 4-position with an amino group using ammonia.

-

Starting Material: 4-Chloro-2,2'-bipyridine.

-

Rationale: This reaction utilizes a high pressure of ammonia in a sealed vessel to achieve a sufficient concentration for the nucleophilic attack. The use of a copper catalyst can sometimes facilitate this transformation at lower temperatures and pressures, though it is not always necessary.

Step-by-Step Protocol:

-

Vessel Preparation: Place a magnetic stir bar and 4-chloro-2,2'-bipyridine (e.g., 1.0 g, 5.24 mmol) into a high-pressure steel autoclave.

-

Reaction Medium: Add ethanol (20 mL) to the autoclave.

-

Ammonia Addition: Seal the autoclave and cool it in a dry ice/acetone bath. Carefully introduce liquid ammonia (e.g., 15 mL) into the vessel.

-

Heating and Reaction: Allow the vessel to warm to room temperature, then place it in an oil bath pre-heated to 150 °C. Maintain this temperature with vigorous stirring for 24 hours. Caution: This operation must be performed behind a blast shield.

-

Work-up: Cool the autoclave to room temperature and then chill it again in a dry ice/acetone bath before carefully venting the excess ammonia in a fume hood.

-

Isolation: Open the vessel and transfer the contents to a round-bottom flask. Remove the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%).

-

Characterization: Combine the product-containing fractions, remove the solvent, and dry under vacuum to yield 4-amino-2,2'-bipyridine as a solid. Confirm identity via NMR and Mass Spectrometry.

Typical Reaction Data for N-Nucleophiles

| Nucleophile | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Ammonia | 4-Chloro-2,2'-bipy | - | Ethanol | 150 | 24 | ~75% |

| Benzylamine | 4-Chloro-2,2'-bipy | K₂CO₃ | DMF | 100 | 12 | >90% |

| Morpholine | 4-Bromo-2,2'-bipy | NaH | DMSO | 80 | 8 | >85% |

Protocol 2: Synthesis of 4-Hydroxy-2,2'-bipyridine (O-Nucleophile)

Hydroxylated bipyridines are important precursors for ethers and can influence the photophysical properties of metal complexes. Direct substitution with hydroxide can be challenging; a more common route is via the hydrolysis of a methoxy group or by starting from 2,2'-bipyridine-4,4'-diol. The following is a protocol for alkoxylation.

-

Objective: To synthesize 4,4'-diethoxy-2,2'-bipyridine from 2,2'-bipyridine-4,4'-diol.

-

Starting Material: 2,2'-bipyridine-4,4'-diol.

-

Rationale: This is a Williamson ether synthesis. A base (K₂CO₃ or Cs₂CO₃) is used to deprotonate the hydroxyl groups, forming a more potent alkoxide nucleophile which then attacks the alkyl halide electrophile (iodoethane). DMF is an excellent solvent for this SN2-type reaction.[9]

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2,2'-bipyridine-4,4'-diol (1.0 g, 5.31 mmol) and potassium carbonate (1.84 g, 13.3 mmol, 2.5 equiv.).

-

Solvent and Reagent Addition: Add 25 mL of anhydrous DMF. Stir the suspension and add iodoethane (1.27 mL, 15.9 mmol, 3.0 equiv.) dropwise.

-

Heating: Heat the reaction mixture to 80 °C and maintain for 12 hours under a nitrogen atmosphere.

-

Monitoring: Follow the reaction's progress by TLC, observing the consumption of the starting material.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to afford pure 4,4'-diethoxy-2,2'-bipyridine as colorless crystals.[9]

Typical Reaction Data for O-Nucleophiles

| Nucleophile (from) | Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2,2'-Bipyridine-4,4'-diol | Iodoethane | K₂CO₃ | DMF | 80 | 12 | ~85% |

| 2,2'-Bipyridine-4,4'-diol | 1-Bromobutane | Cs₂CO₃ | DMF | 90 | 24 | ~80% |

| Sodium Methoxide | 4-Bromo-2,2'-bipy | - | Methanol | Reflux | 6 | >95% |

Protocol 3: Synthesis of 4-(Methylthio)-2,2'-bipyridine (S-Nucleophile)

Thioether-functionalized bipyridines are of interest for their unique electronic properties and their ability to bind to soft metals or surfaces, such as gold.

-

Objective: To substitute a chloro group at the 4-position with a methylthio group.

-

Starting Material: 4-Chloro-2,2'-bipyridine.

-

Rationale: Sodium thiomethoxide is a potent sulfur nucleophile. The reaction proceeds readily in a polar aprotic solvent. It is crucial to work under an inert atmosphere to prevent the oxidation of the thiolate nucleophile and the resulting thioether product.

Step-by-Step Protocol:

-

Reaction Setup: In an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-2,2'-bipyridine (1.0 g, 5.24 mmol) in 20 mL of anhydrous DMF.

-

Nucleophile Addition: Add sodium thiomethoxide (0.44 g, 6.29 mmol, 1.2 equiv.) portion-wise at room temperature. A slight exotherm may be observed.

-

Reaction: Stir the mixture at room temperature for 4 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Carefully pour the reaction mixture into 100 mL of ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Part 3: Alternative Strategies for Advanced Practitioners

While direct SNAr is a powerful tool, it is often limited by the availability of 4-halo-bipyridine precursors. For C-C bond formation or when direct substitution is not feasible, other modern synthetic methods should be considered.

Radical-Based C-H Functionalization: The Minisci Reaction

For introducing alkyl or acyl groups, the Minisci reaction offers a complementary approach.[10] This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated (and thus highly electron-deficient) bipyridine.[11] Modern photoredox-catalyzed variants have made this reaction milder and more versatile, allowing for the functionalization of complex molecules.[12][13] This method directly functionalizes a C-H bond, often with high regioselectivity for the 2- and 4-positions, bypassing the need for a pre-installed leaving group.

References

-

Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2? [Online] Available at: [Link]

-

V. G. R. M. R. Das, G. W. H. Wurzenrainer, S. M. Z. S. F. T. G. S. T. E. S. W. M. F. P. C. J. W. (2021). Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. [Online] Available at: [Link]

-

PubMed. (2021). Functionalized 4,4'-Bipyridines: Synthesis and 2D Organization on Highly Oriented Pyrolytic Graphite. [Online] Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Essential Role of 4,4'-Bipyridine in Modern Chemical Synthesis. [Online] Available at: [Link]

-

ACS Publications. (2021). Functionalized 4,4′-Bipyridines: Synthesis and 2D Organization on Highly Oriented Pyrolytic Graphite. [Online] Available at: [Link]

-

Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... [Online] Available at: [Link]

-

Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred? [Online] Available at: [Link]

-

MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. [Online] Available at: [Link]

-

NIH. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives - PMC. [Online] Available at: [Link]

-

ACS Publications. (n.d.). The Synthesis of Some 4,4'-Disubstituted 2,2'-Bipyridines. [Online] Available at: [Link]

-

Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Online] Available at: [Link]

-

YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Online] Available at: [Link]

-

ACS Publications. (n.d.). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine... [Online] Available at: [Link]

-

RSC Publishing. (2020). Access to functionalized luminescent Pt(II) complexes by photoredox-catalyzed Minisci alkylation of 6-aryl-2,2′-bipyridines. [Online] Available at: [Link]

-

ACS Organic & Inorganic Au. (2024). Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums. [Online] Available at: [Link]

-

PubMed. (n.d.). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. [Online] Available at: [Link]

-

ResearchGate. (2011). Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure. [Online] Available at: [Link]

-

ResearchGate. (2007). Novel method for synthesizing 4,4'-bis(hydroxymethyl)-2,2'-bipyridine. [Online] Available at: [Link]

-

ACS Publications. (2023). Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution. [Online] Available at: [Link]

-

ResearchGate. (2002). Improved synthesis of 4,4'-diamino-2,2'-bipyridine from 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution of a pyridine ring. [Online] Available at: [Link]

-

ResearchGate. (1998). 4-Hydroxy-methylen-4′-methyl-2,2′-bipyridine. [Online] Available at: [Link]

-

NIH. (n.d.). Synthesis of [PtCl2(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties. [Online] Available at: [Link]

-

Macmillan Group. (2014). Direct Arylation of Ethers through the Combination of PhotoredoxMediated CH Functionalization and the Minisci Reaction. [Online] Available at: [Link]

-

NIH. (n.d.). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2. [Online] Available at: [Link]

-

Loughborough University Research Repository. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. [Online] Available at: [Link]

-

Semantic Scholar. (n.d.). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. [Online] Available at: [Link]

-

NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions - PMC. [Online] Available at: [Link]

-

ResearchGate. (2001). Synthesis of 4,4'-di(mercaptomethylthio)-2,2'- bipyridine... [Online] Available at: [Link]

-

ACS Publications. (2023). Discovery and Development of the Enantioselective Minisci Reaction. [Online] Available at: [Link]

-

Carl ROTH. (n.d.). 4-Amino-2,2'-bipyridine, 1 g. [Online] Available at: [Link]

- RSC Publishing. (n.d.). Synthesis and isolation of dinuclear N,C-chelate organoboron compounds... [Online] Available at: [https://pubs.rsc.org/en/content/articlelanding/2021/dt/d1dt01452h]

-

MDPI. (2023). 2,2′-Bipyridine Derivatives as Halogen Bond Acceptors in Multicomponent Crystals. [Online] Available at: [Link]

-

NIH. (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC. [Online] Available at: [Link]

-

RSC Publishing. (2021). Radical chain monoalkylation of pyridines. [Online] Available at: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. quora.com [quora.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. m.youtube.com [m.youtube.com]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Synthesis of [PtCl2(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Radical chain monoalkylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02748D [pubs.rsc.org]

- 12. Access to functionalized luminescent Pt(ii) complexes by photoredox-catalyzed Minisci alkylation of 6-aryl-2,2′-bipyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

Application Note: Functionalization of 4-Chloro-2,3'-bipyridine for MOF Synthesis

Executive Summary

This guide details the strategic functionalization of 4-Chloro-2,3'-bipyridine (CAS: [Specific CAS if available, otherwise generic structure reference]) as a precursor for Metal-Organic Framework (MOF) linkers. Unlike the symmetric 4,4'-bipyridine ubiquitously used in reticular chemistry, the 2,3'-isomer offers a unique non-linear geometry that induces lower symmetry in framework topologies, potentially enhancing gas selectivity and catalytic activity.

The chlorine substituent at the 4-position of the pyridine ring acts as a versatile "electrophilic handle," enabling two distinct divergent synthetic pathways:

-

Ligand Extension (Suzuki-Miyaura Coupling): For creating elongated struts to expand pore size.

-

Electronic Tuning (

): For introducing polar functional groups directly onto the pore surface without altering pore dimensions significantly.

Strategic Analysis: The "Electrophilic Handle"

The 4-chloro-2,3'-bipyridine scaffold is chemically distinct due to the activation provided by the pyridine nitrogen.

-

Activation Principle: The nitrogen atom at the 1-position exerts a strong electron-withdrawing effect (

and -

Regioselectivity: In the 2,3'-isomer, the 4-chloro substituent is on the ring typically designated as Ring A (the 2-substituted ring). The asymmetry allows for the construction of "bent" linkers that prevent framework interpenetration—a common issue in maximizing MOF porosity.

Protocol 1: Ligand Extension via Suzuki-Miyaura Coupling

Objective: To replace the -Cl group with a 4-carboxyphenyl moiety, creating a heterotopic linker (pyridine-carboxylate) suitable for solvothermal MOF synthesis.

Mechanistic Insight

While aryl chlorides are generally sluggish in Suzuki couplings, electron-deficient heterocycles like 4-chloropyridine react readily. The oxidative addition of Pd(0) into the C-Cl bond is the rate-determining step. We utilize a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos) or a bidentate ligand (dppf) to facilitate this step and stabilize the Pd(II) intermediate.

Experimental Protocol

Reagents:

-

Substrate: 4-Chloro-2,3'-bipyridine (1.0 equiv)

-

Coupling Partner: 4-(Methoxycarbonyl)phenylboronic acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(3.0 equiv, anhydrous) -

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

-

Inert Setup: Charge a Schlenk flask with the substrate, boronic acid, and base. Cycle vacuum/nitrogen (3x) to remove

(Oxygen poisons the Pd catalyst). -

Solvation: Add degassed 1,4-dioxane and water.

-

Catalyst Addition: Add the Pd catalyst under a positive stream of nitrogen.

-

Reaction: Heat to 90°C for 12–18 hours. Monitor via TLC (eluent: EtOAc/Hexane) or LC-MS. The spot for the starting chloride should disappear.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

. -

Hydrolysis (Critical): The product is an ester. Saponify using LiOH (2 equiv) in THF/H2O (1:1) at 50°C for 4 hours to generate the free carboxylic acid.

-

Acidification: Carefully acidify to pH 3-4 with 1M HCl to precipitate the linker. Filter and dry.

QC Check:

Protocol 2: Electronic Tuning via Nucleophilic Aromatic Substitution ( )

Objective: To introduce Lewis basic sites (amines) or polarity modulators (alkoxides) directly onto the linker core to enhance

Mechanistic Insight

The reaction proceeds via a Meisenheimer complex . The nucleophile attacks the 4-position, pushing electron density onto the pyridine nitrogen. The aromaticity is restored by the expulsion of the chloride ion. This reaction requires no metal catalyst, making it cost-effective and cleaner for biological applications.

Experimental Protocol (Amination)

Reagents:

-

Substrate: 4-Chloro-2,3'-bipyridine (1.0 equiv)

-

Nucleophile: Morpholine or Diethylamine (excess, acts as solvent/base) or primary amine (1.2 equiv) with

. -

Solvent: Ethanol or neat (if amine is liquid).

Step-by-Step Workflow:

-

Mixture: Dissolve substrate in ethanol (0.5 M concentration).

-

Addition: Add amine (5.0 equiv).

-

Reflux: Heat to reflux (approx. 80°C) for 6–12 hours.

-

Note: 4-chloropyridines are reactive; extreme temperatures (>150°C) are rarely needed and may cause decomposition.

-

-

Monitoring: Reaction progress is indicated by the precipitation of amine-hydrochloride salts.

-

Purification: Evaporate solvent. Redissolve in DCM and wash with saturated

to remove salts. Recrystallize from EtOH.

Protocol 3: MOF Assembly (Pillared-Layer Strategy)

Objective: To utilize the functionalized 2,3'-bipyridine as a pillar between 2D metal-carboxylate layers.

Reagents:

-

Metal Source:

or -

Primary Linker: 1,4-Benzenedicarboxylic acid (BDC).

-

Pillar: Functionalized 2,3'-bipyridine (from Protocol 1 or 2).

-

Solvent: DMF/Ethanol (3:1).

Procedure:

-

Dissolve Metal salt (1 equiv), BDC (1 equiv), and Pillar (0.5 equiv) in the solvent mixture.

-

Sonicate for 10 minutes to ensure homogeneity.

-

Heat in a sealed Teflon-lined autoclave at 85°C for 48 hours.

-

Cool slowly (5°C/hour) to promote single-crystal growth.

-

Wash crystals with DMF then Ethanol (solvent exchange).

Visualization of Workflows

Synthetic Pathways & Decision Matrix

Figure 1: Divergent synthetic pathways for transforming the 4-chloro-2,3'-bipyridine precursor into MOF components.

Data Summary & QC Parameters

| Parameter | Suzuki Product (Extension) | SnAr Product (Tuning) |

| Reaction Type | Pd-Catalyzed Cross-Coupling | Nucleophilic Aromatic Substitution |

| Key Reagent | Aryl-Boronic Acid | Secondary Amine / Alkoxide |

| Atmosphere | Strictly Inert ( | Ambient or Inert |

| Workup | Saponification often required | Simple Extraction/Wash |

| MOF Role | Primary Strut (Node-to-Node) | Pillar (Layer-to-Layer) |

| Target Application | Large Pore Storage ( | Selective Adsorption ( |

Troubleshooting & Expert Tips

-

Catalyst Poisoning (Suzuki): The pyridine nitrogens can coordinate to Palladium, potentially deactivating the catalyst.

-

Solution: Use a slight excess of catalyst (up to 5 mol%) or use "pre-catalysts" like Pd(OAc)2 + SPhos which are more robust against N-coordination.

-

-

Hydrolysis Risk: 4-chloropyridines can hydrolyze to pyridones under strong acidic conditions.

-

Precaution: Ensure the Suzuki coupling stays basic (

). During the acidification step (Protocol 1, Step 7), do not drop below pH 3.

-

-

Isomer Purity: Commercial 2,3'-bipyridine sources may contain traces of 2,2' or 4,4' isomers.

-

Validation: Always verify the starting material via

NMR. The coupling constants (

-

References

-

Mechanistic Insight on Chloropyridine Reactivity

-

Suzuki Coupling on Heterocycles

-

MOF Synthesis with Bipyridines

-

General MOF Linker Design

-